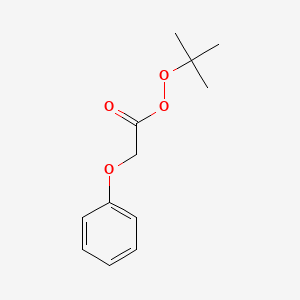

tert-Butyl phenoxyperoxyacetate

Description

Overview of Organic Peroxides as Key Reagents in Chemical Science

Organic peroxides are a class of organic compounds that possess the peroxide functional group (R-O-O-R'). The inherent weakness of the oxygen-oxygen single bond in this functional group makes these compounds thermally or photolytically labile, readily undergoing homolytic cleavage to generate free radicals. researchgate.net This propensity to form radicals has established organic peroxides as indispensable reagents in chemical science. They are widely employed as initiators for radical polymerization, a cornerstone of the polymer industry for producing a vast array of materials. jssunton.com Furthermore, their utility extends to various organic syntheses, where they can act as oxidizing agents or sources of specific radical species for a range of chemical modifications. organic-chemistry.org The controlled generation of radicals from organic peroxides allows for the initiation of complex reaction cascades, making them enabling tools in the construction of intricate molecular architectures.

The Foundational Role of Peroxy Esters in Radical Chemistry

Within the broader class of organic peroxides, peroxy esters (R(CO)OOR') represent a significant subclass. These compounds are esters of peroxycarboxylic acids and are characterized by the -C(O)O-O- linkage. The presence of the carbonyl group adjacent to the peroxide bond influences its reactivity and decomposition kinetics. The primary role of peroxy esters in radical chemistry is to serve as a controlled source of radicals. Upon thermal or photochemical activation, the O-O bond cleaves, often accompanied by the loss of carbon dioxide, to generate alkyl or aryl radicals. This decomposition process is fundamental to their application as initiators in polymerization and other radical-mediated reactions. The structure of the R and R' groups in the peroxy ester allows for the fine-tuning of the decomposition rate and the nature of the generated radicals, thereby offering a degree of control over the subsequent chemical processes.

Historical Development of tert-Butyl Peroxy Esters as Initiators

The use of tert-butyl peroxy esters as radical initiators has a rich history intertwined with the development of polymer chemistry and the understanding of radical reactions. The tert-butyl group, with its bulky nature, imparts a degree of stability to the peroxy ester, making these compounds generally safer to handle and store compared to other peroxides. Early research focused on understanding the decomposition kinetics and the efficiency of radical generation from various tert-butyl peroxy esters. These studies laid the groundwork for their widespread use in industrial processes, particularly in the production of polymers like polyethylene (B3416737) and polystyrene. Over the years, a vast library of tert-butyl peroxy esters with different acyl groups has been synthesized and characterized, each with a specific temperature range of activity, allowing for their application in a wide array of polymerization processes under different reaction conditions. wikipedia.org

Academic Significance and Research Rationale for tert-Butyl Phenoxyperoxyacetate

The academic significance of tert-butyl phenoxyperoxyacetate stems from its potential to generate phenoxymethyl (B101242) radicals upon decomposition. The study of such radicals is of interest for understanding their reactivity, selectivity, and potential applications in organic synthesis. The phenoxyacetic acid moiety introduces a unique structural element that can influence the decomposition pathway and the subsequent reactions of the generated radicals.

Research into tert-butyl phenoxyperoxyacetate and its analogs is driven by the desire to:

Investigate the kinetics and mechanism of its thermal and photochemical decomposition.

Characterize the reactivity of the generated phenoxymethyl and tert-butoxyl radicals.

Explore its potential as an initiator in polymerization processes, potentially imparting specific end-groups to the polymer chains.

Utilize it as a tool for studying radical-mediated C-O bond formation and other synthetic transformations.

While specific, in-depth research focusing solely on tert-butyl phenoxyperoxyacetate is not extensively documented in readily available literature, its study falls within the broader academic interest in structure-reactivity relationships of peroxy esters and the chemistry of oxygen-centered radicals.

Scope and Contemporary Trends in Peroxyacetate Research

Current research in the field of peroxyacetates continues to explore new frontiers. A significant trend is the development of novel peroxy esters with tailored functionalities to achieve greater control over polymerization processes, including controlled/living radical polymerization techniques. There is also a growing interest in the application of peroxy esters in fine chemical synthesis, moving beyond their traditional role as polymerization initiators. This includes their use in C-H functionalization, cross-coupling reactions, and other selective transformations.

Furthermore, computational studies are increasingly employed to predict the decomposition kinetics and reaction pathways of peroxy esters, aiding in the rational design of new initiators with specific properties. The investigation of peroxy esters in biological systems and their potential role in oxidative stress is another emerging area of research. For tert-butyl peroxyacetate derivatives, contemporary research would likely focus on the influence of substituents on the phenyl ring of the phenoxy group to modulate the stability and reactivity of the resulting phenoxymethyl radical, thereby expanding the synthetic utility of this class of compounds.

Structure

3D Structure

Properties

CAS No. |

5789-77-5 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

tert-butyl 2-phenoxyethaneperoxoate |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)16-15-11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

CQQQFUYNHQOSRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl Phenoxyperoxyacetate

Diverse Synthetic Routes for tert-Butyl Phenoxyperoxyacetate

The formation of the peroxy ester linkage in tert-butyl phenoxyperoxyacetate can be achieved through several distinct synthetic routes. These pathways primarily involve the reaction of a phenoxyacetic acid moiety with a source of the tert-butylperoxy group.

The most direct and conventional method for synthesizing tert-butyl phenoxyperoxyacetate is through the esterification of phenoxyacetic acid or its activated derivatives with tert-butyl hydroperoxide (TBHP). To facilitate this reaction, which can be sluggish, an activating agent or catalyst is typically required.

One highly effective method involves the use of trifluoroacetic anhydride (B1165640) in the presence of pyridine. researchgate.net This approach allows for the reaction of phenoxyacetic acid with tert-butyl hydroperoxide to proceed at low temperatures (0–5 °C), yielding the desired peroxy ester in nearly quantitative amounts. researchgate.net The trifluoroacetic anhydride acts as a powerful activating agent for the carboxylic acid, enabling efficient acylation of the hydroperoxide.

Another strategy involves the in-situ formation of highly reactive benzotriazole (B28993) esters from the carboxylic acid. These intermediates are then efficiently attacked by a tertiary alcohol, a method that can be adapted for use with tert-butyl hydroperoxide. researchgate.net While traditionally used for standard esters, this pathway highlights the use of activated intermediates to drive the reaction towards completion. researchgate.net

To circumvent challenges associated with direct esterification, such as the use of harsh activating agents, researchers have explored alternative precursors and novel catalytic systems. These methods often provide milder reaction conditions and improved substrate scope.

A significant advancement is the synthesis of tert-butyl peresters directly from aldehydes. rsc.org In this approach, a compound like phenoxyacetaldehyde (B1585835) could be oxidized in the presence of tert-butyl hydroperoxide using a tetrabutylammonium (B224687) iodide (Bu₄NI)-catalyzed, metal-free system. rsc.orgacs.org This oxidative C-H activation represents a more atom-economical route to the target molecule. Mechanistic studies suggest this protocol proceeds via a radical process. rsc.org

Another innovative approach avoids the use of expensive and hazardous acyl chlorides by employing a specialized polyvinyl alcohol composite amino acid catalyst. google.com This heterogeneous catalyst facilitates the dehydration reaction between phenoxyacetic acid and tert-butyl hydroperoxide, simplifying the synthesis process and reducing chlorinated waste streams. google.com Other catalytic systems for similar transformations include the use of copper(I) iodide with an N-heterocyclic carbene for oxidative amidation, a principle that can be extended to esterification. organic-chemistry.org

The table below summarizes various synthetic precursors and catalysts explored for the synthesis of tert-butyl peroxy esters, including tert-butyl phenoxyperoxyacetate.

| Precursor | Reagent | Catalyst/Activating Agent | Key Features |

| Phenoxyacetic Acid | tert-Butyl Hydroperoxide | Trifluoroacetic Anhydride / Pyridine | Nearly quantitative yield; low temperature. researchgate.net |

| Phenoxyacetic Acid | tert-Butyl Hydroperoxide | Polyvinyl Alcohol Composite Amino Acid | Avoids acyl chlorides; reduces waste. google.com |

| Phenoxyacetaldehyde | tert-Butyl Hydroperoxide | Tetrabutylammonium Iodide (Bu₄NI) | Metal-free; proceeds via C-H activation. rsc.org |

| Phenoxyacetyl Chloride | tert-Butyl Hydroperoxide | Base (e.g., Pyridine) | Traditional but generates chloride waste. google.com |

A primary goal in academic and industrial synthesis is the maximization of reaction efficiency and product purity. For tert-butyl phenoxyperoxyacetate, this involves optimizing reaction conditions and developing novel process technologies.

One key strategy is the move towards continuous-flow synthesis in microreaction systems. researchgate.net As demonstrated with the analogous compound tert-butyl peroxybenzoate, microreactors offer significantly enhanced heat and mass transfer, allowing for better temperature control of the highly exothermic esterification process. researchgate.netresearchgate.net This precise control minimizes the formation of thermal decomposition byproducts, leading to higher purity and inherent process safety.

Mechanistic Investigations of tert-Butyl Phenoxyperoxyacetate Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis of tert-butyl phenoxyperoxyacetate. Studies have focused on identifying key intermediates and transition states, as well as quantifying the reaction kinetics.

The mechanism of peroxy ester formation can vary depending on the chosen synthetic route. In the esterification of phenoxyacetic acid with tert-butyl hydroperoxide activated by trifluoroacetic anhydride, the reaction likely proceeds through a mixed anhydride intermediate (phenoxyacetyl trifluoroacetate). This highly electrophilic species is then attacked by the nucleophilic tert-butyl hydroperoxide. researchgate.net

In radical-based syntheses from aldehydes, the mechanism is thought to involve the generation of an acyl radical from the aldehyde, which then reacts with tert-butyl hydroperoxide or a related peroxy radical. rsc.org

More complex mechanisms have been proposed for peroxy radical recombination reactions, which can lead to ester formation. copernicus.orgcopernicus.org These pathways may involve the initial formation of an unstable tetroxide intermediate (RO₄R'). This intermediate can then undergo rearrangement and fragmentation, potentially involving an in-complex alkoxy radical decomposition, to yield the final ester product. copernicus.orgcopernicus.org Alternative pathways involving carbocation intermediates have also been proposed, particularly in syntheses that aim to alkylate a peroxyacid salt, a traditionally challenging route that has seen renewed investigation. gre.ac.uk The decomposition of peroxy esters, which can be seen as the reverse of their formation, is known to proceed through either a one-bond or a concerted double-bond scission, indicating the nature of the transition states involved. researchgate.net

Detailed kinetic studies on the synthesis of tert-butyl phenoxyperoxyacetate are not widely published; however, extensive research on the closely related tert-butyl peroxybenzoate (TBPB) provides valuable insights. researchgate.net Apparent kinetic studies on TBPB synthesis in a microreaction system reveal critical parameters for process optimization.

The synthesis is typically treated as a second-order reaction. By studying the reaction at various temperatures, key kinetic parameters can be determined. These findings are considered highly relevant for predicting the behavior of tert-butyl phenoxyperoxyacetate synthesis under similar conditions.

Below is an interactive data table summarizing representative kinetic data for the synthesis of an analogous tert-butyl peroxy ester.

| Temperature (°C) | Apparent Rate Constant (k) (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (L·mol⁻¹·s⁻¹) |

|---|

Data derived from studies on the analogous compound tert-butyl peroxybenzoate and serves as a model. researchgate.net

Such kinetic data is instrumental for designing safe and efficient industrial-scale processes, particularly in continuous-flow systems where residence time and temperature must be precisely controlled. researchgate.net

Fundamental Radical Generation and Decomposition Mechanisms of Tert Butyl Phenoxyperoxyacetate

Unimolecular Thermal Decomposition Pathways of tert-Butyl Phenoxyperoxyacetate

The thermal decomposition of tert-butyl phenoxyperoxyacetate in the absence of external initiators is a first-order reaction that proceeds through a series of steps involving the formation and subsequent reaction of several radical species.

Homolytic Scission of the O-O Bond in Peroxyacetates

The initial and rate-determining step in the thermal decomposition of tert-butyl phenoxyperoxyacetate is the homolytic cleavage of the peroxide bond (O-O). wikipedia.org This bond is inherently weak and susceptible to breaking upon thermal activation, leading to the formation of two radical fragments: a tert-butoxy (B1229062) radical and a phenoxyacetoxy radical. wikipedia.org This process, known as homolysis, involves the equal distribution of the two electrons from the broken bond to the resulting radicals. wikipedia.org The energy required for this bond cleavage is known as the bond dissociation energy (BDE). Generally, the O-O bond in peroxides is weak enough to dissociate at temperatures above 200°C, and in some cases, even near room temperature. wikipedia.org

Formation and Reactivity of tert-Butoxy Radicals

The tert-butoxy radical (tert-C₄H₉O•) is a key intermediate in this decomposition pathway. Once formed, it can undergo two primary reactions: hydrogen abstraction or β-scission. princeton.edu

In the presence of a suitable hydrogen donor (RH), the tert-butoxy radical can abstract a hydrogen atom to form tert-butanol (B103910) and a new radical (R•). rsc.orgcdnsciencepub.com

tert-C₄H₉O• + RH → tert-C₄H₉OH + R•

Alternatively, the tert-butoxy radical can undergo β-scission, a fragmentation reaction that results in the formation of acetone (B3395972) and a methyl radical (•CH₃). rsc.orgcdnsciencepub.com

tert-C₄H₉O• → (CH₃)₂C=O + •CH₃

The competition between these two pathways is influenced by the nature of the solvent and the temperature of the reaction. The ratio of tert-butanol to acetone produced can provide valuable information about the relative rates of hydrogen abstraction from the surrounding medium. cdnsciencepub.com

Subsequent Fragmentation Pathways of Phenoxyacetoxy and Phenoxymethyl (B101242) Radicals

The phenoxyacetoxy radical (•OC(O)CH₂OC₆H₅) formed in the initial homolytic cleavage is unstable and readily undergoes decarboxylation (loss of CO₂) to produce a phenoxymethyl radical (•CH₂OC₆H₅).

•OC(O)CH₂OC₆H₅ → •CH₂OC₆H₅ + CO₂

The phenoxymethyl radical is also a transient species and can participate in various subsequent reactions, including dimerization, abstraction of hydrogen atoms from the solvent, or further fragmentation depending on the reaction conditions. The phenoxy group can also influence the stability and subsequent reaction pathways of these radicals. Studies on the thermal decomposition of phenol (B47542) have shown that at higher temperatures, the phenoxy radical can form, followed by the ejection of carbon monoxide to generate a cyclopentadienyl (B1206354) radical. nih.govnrel.govosti.gov

Induced Decomposition Mechanisms of tert-Butyl Phenoxyperoxyacetate

The decomposition of tert-butyl phenoxyperoxyacetate can be significantly influenced by its environment. The solvent and the presence of other substrates can induce decomposition, altering the rate and products of the reaction.

Influence of Solvent Media on Radical Generation Efficiency

The choice of solvent can have a profound effect on the decomposition of peroxyacetates. Solvents can influence the rate of homolysis and the subsequent reactions of the generated radicals. For instance, in solvents that are good hydrogen donors, the hydrogen abstraction reaction of the tert-butoxy radical will be favored. In contrast, in aprotic solvents, β-scission may become more prominent. arkat-usa.org

Research on tert-butyl hydroperoxide (TBHP), a related peroxide, has shown that its decomposition is strongly affected by solvents that can form hydrogen bonds. capes.gov.br The polarity of the solvent also plays a role. For example, acetonitrile (B52724) has been reported as a suitable solvent for TBHP decomposition due to its highly polar but aprotic nature. arkat-usa.org The efficiency of radical generation can be quantified by examining the product distribution in different solvents.

The following table illustrates the effect of solvent on the decomposition of a generic peroxide, highlighting the competitive nature of the subsequent reactions of the initially formed radicals.

| Solvent | Relative Rate of H-abstraction | Relative Rate of β-scission |

| Toluene | High | Low |

| Acetonitrile | Low | High |

| Cyclohexane | Moderate | Moderate |

This table is a generalized representation and specific values for tert-butyl phenoxyperoxyacetate would require dedicated experimental studies.

Role of Substrate and Reaction Environment on Decomposition Kinetics

The presence of certain substrates can induce the decomposition of peroxyacetates. This "induced decomposition" occurs when a radical formed from the substrate attacks the peroxide, leading to its cleavage. For instance, in the presence of a hydrocarbon substrate (RH), a radical (R•) formed from the substrate can react with the peroxyacetate:

R• + tert-C₄H₉OOC(O)CH₂OC₆H₅ → ROC(O)CH₂OC₆H₅ + tert-C₄H₉O•

The kinetics of decomposition can be significantly altered by the reaction environment. For example, the presence of radical scavengers can inhibit the decomposition by trapping the reactive radical intermediates. nih.gov Conversely, the presence of metal ions can catalyze the decomposition of peroxides, often through redox mechanisms. arkat-usa.org Studies on TBHP have shown that its decomposition can be catalyzed by various transition metal oxides. arkat-usa.orgresearchgate.net The rate of decomposition is also influenced by temperature, with higher temperatures generally leading to faster decomposition rates.

The table below summarizes the key factors influencing the decomposition kinetics of tert-butyl phenoxyperoxyacetate.

| Factor | Effect on Decomposition Rate | Mechanism |

| Temperature | Increases | Provides energy for homolytic cleavage |

| Hydrogen-donating solvent | Can increase | Promotes induced decomposition |

| Radical scavengers | Decreases | Traps radical intermediates |

| Metal catalysts | Can increase | Provides alternative, lower energy decomposition pathways |

Comprehensive Kinetic and Thermochemical Analyses of Radical Production

The efficiency and rate of radical generation from the decomposition of peroxy compounds are governed by the kinetics and thermodynamics of the unimolecular dissociation of the oxygen-oxygen bond. A thorough understanding of these parameters is crucial for predicting the behavior of an initiator under various reaction conditions and ensuring its safe handling and application.

Determination of Activation Energies and Rate Constants for tert-Butyl Phenoxyperoxyacetate Decomposition

The activation energy (Ea) represents the minimum energy required for the homolytic cleavage of the O-O bond to generate radicals. The rate constant (k) quantifies the speed of this decomposition reaction. These parameters are typically determined experimentally using techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

Various kinetic models, including those developed by Arrhenius, Flynn-Wall-Ozawa (FWO), Kissinger, and Starink, are employed to analyze the data obtained from these calorimetric methods and extract the activation energy.

Studies on tert-butyl peroxy-2-ethylhexanoate (TBPO) have utilized DSC and ARC to determine its decomposition kinetics. The apparent activation energy for TBPO has been calculated using multiple approaches, yielding consistent results. For instance, one study reported Ea values of approximately 98.19 kJ/mol from DSC experiments and 99.71 kJ/mol from ARC experiments.

For tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), thermal hazard evaluation has been conducted, and the activation energy was determined. In one investigation, the activation energy for the thermal decomposition of TBPTMH was found to be 132.49 kJ/mol.

The thermal decomposition of tert-butyl peroxybenzoate (TBPB) has also been a subject of kinetic analysis. DSC and ARC have been employed to study its thermal behavior under different conditions.

The following table summarizes the activation energies determined for these analogous tert-butyl peroxy esters.

| Compound Name | Method | Activation Energy (Ea) (kJ/mol) |

| tert-Butyl peroxy-2-ethylhexanoate (TBPO) | DSC | 98.19 |

| tert-Butyl peroxy-2-ethylhexanoate (TBPO) | ARC | 99.71 |

| tert-Butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) | Not Specified | 132.49 |

Note: The data presented in this table is for compounds structurally analogous to tert-butyl phenoxyperoxyacetate due to the lack of specific data for the target compound.

Thermochemical Parameters Governing the Radical Initiation Process

The radical initiation process is governed by key thermochemical parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters are related to the activation energy through the Gibbs free energy of activation (ΔG‡) and provide a deeper understanding of the transition state of the decomposition reaction.

The enthalpy of activation is a measure of the energy barrier that must be overcome for the O-O bond to break. The entropy of activation reflects the change in disorder between the reactant molecule and the transition state complex. A positive entropy of activation suggests a more disordered transition state, which is often the case for unimolecular decomposition reactions where the molecule is breaking apart.

The heat of decomposition (ΔH) is another critical thermochemical parameter, representing the total amount of heat released during the decomposition process. This value is particularly important for assessing the thermal hazard potential of the compound.

For tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), the heat of decomposition has been measured to be 687.42 J/g. The decomposition is a single-step exothermic process.

In studies of tert-butyl peroxy-2-ethylhexanoate (TBPO) and tert-butyl peroxybenzoate (TBPB), the onset temperatures for exothermic decomposition were found to be between 66.66 °C and 104.23 °C, as determined by DSC. The self-heating rate of a mixture of these two compounds was observed to be significant, highlighting the importance of understanding the thermochemistry for safe handling.

The following table presents thermochemical data for analogous tert-butyl peroxy esters.

| Compound Name | Parameter | Value |

| tert-Butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) | Heat of Decomposition (ΔH) | 687.42 J/g |

| tert-Butyl peroxy-2-ethylhexanoate (TBPO) | Onset of Exothermic Decomposition (DSC) | 66.66 °C - 104.23 °C |

| tert-Butyl peroxybenzoate (TBPB) | Onset of Exothermic Decomposition (DSC) | 66.66 °C - 104.23 °C |

Note: The data presented in this table is for compounds structurally analogous to tert-butyl phenoxyperoxyacetate due to the lack of specific data for the target compound.

Applications of Tert Butyl Phenoxyperoxyacetate in Polymerization Research

tert-Butyl Phenoxyperoxyacetate as a Radical Initiator in Homopolymerization Systems

The role of tert-butyl phenoxyperoxyacetate as a radical initiator is to thermally decompose and generate free radicals, which then initiate the polymerization of vinyl monomers. However, specific studies detailing its use with a diverse range of vinyl monomers are limited.

Free Radical Polymerization of Diverse Vinyl Monomers

Control of Polymer Molecular Weight and Molecular Weight Distribution

The molecular weight and molecular weight distribution of a polymer are inversely related to the initiator concentration. A higher concentration of the initiator typically results in a higher concentration of polymer chains, leading to a lower average molecular weight. While this is a fundamental principle of radical polymerization, specific studies quantifying this relationship for tert-butyl phenoxyperoxyacetate are not found in the available scientific literature.

Engagement in Copolymerization Systems for Advanced Material Synthesis

The use of tert-butyl phenoxyperoxyacetate in copolymerization systems could potentially lead to the synthesis of advanced materials with tailored properties. However, detailed research in this area appears to be limited.

Synthesis of Statistical and Block Copolymers via tert-Butyl Phenoxyperoxyacetate Initiation

Impact on Monomer Reactivity Ratios in Copolymerization Processes

Monomer reactivity ratios are crucial parameters in copolymerization that determine the composition and sequence distribution of the resulting copolymer. The nature of the initiator can sometimes influence these ratios. However, no studies were found that investigate the impact of tert-butyl phenoxyperoxyacetate on the monomer reactivity ratios in any specific copolymerization system.

Role of Tert Butyl Phenoxyperoxyacetate in Advanced Organic Synthesis and Catalysis Research

tert-Butyl Peroxy Compounds as Oxidizing Agents in Synthetic Transformations

Tert-butyl peroxy reagents like tert-butyl hydroperoxide (TBHP) and peresters such as tert-butyl peroxybenzoate (TBPB) are foundational oxidizing agents in contemporary organic chemistry. Their synthetic power is derived from a labile oxygen-oxygen single bond, which undergoes cleavage upon exposure to heat, light, or a metal catalyst. This process generates highly reactive intermediates—primarily the tert-butoxy (B1229062) (t-BuO•) and tert-butylperoxy (t-BuOO•) radicals—which are capable of initiating a diverse range of oxidative reactions, including the functionalization of C-H bonds and the oxidation of alkenes.

Epoxidation Reactions of Unsaturated Substrates

Tert-butyl peroxy compounds are particularly adept at the epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones, a transformation where traditional peracids often fail. The combination of TBHP with a suitable catalyst provides a robust method for synthesizing the corresponding epoxide products.

A notable advancement in this area is the highly enantioselective epoxidation of α,β-unsaturated ketones using TBHP as the terminal oxidant. researchgate.netorganic-chemistry.org When catalyzed by rare-earth metal amides in the presence of phenoxy-functionalized chiral prolinols, this method produces chiral epoxides with exceptional yields and enantiopurity. organic-chemistry.orgorganic-chemistry.org Research has shown that the ionic radius of the metal is a critical factor for success, with ytterbium (Yb) often providing the optimal match for the chiral ligand, leading to superior stereochemical control. organic-chemistry.org

Table 1: Enantioselective Epoxidation of Chalcone Derivatives using a Yb-based Catalyst and TBHP Data are representative examples from published research. organic-chemistry.org

| Substrate (Chalcone Derivative) | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|

| Chalcone | Yb[(Me₃Si)₂N]₃(μ-Cl)Li(THF)₃ + Chiral Prolinol | 98 | 96 |

| 4-Methylchalcone | Yb[(Me₃Si)₂N]₃(μ-Cl)Li(THF)₃ + Chiral Prolinol | 99 | 98 |

| 4-Chlorochalcone | Yb[(Me₃Si)₂N]₃(μ-Cl)Li(THF)₃ + Chiral Prolinol | 96 | 92 |

Regio- and Stereoselective Hydroxylation Reactions

The direct and selective hydroxylation of unactivated C-H bonds represents a significant frontier in synthetic chemistry. Biocatalytic approaches, especially those employing cytochrome P450 enzymes, have proven highly effective in achieving this transformation with remarkable precision. These enzymes can utilize tert-butyl peroxy compounds as the oxygen source via a "peroxide shunt" pathway, bypassing part of the natural catalytic cycle.

Engineered P450 enzymes and biomimetic catalysts can direct oxidation to a specific site on a substrate. nih.gov For instance, an artificial catalyst consisting of a manganese porphyrin decorated with cyclodextrin units can bind a substrate containing complementary tert-butylphenyl groups through hydrophobic forces. This binding event precisely orients one specific unactivated C-H bond over the catalytic metal center, resulting in its exclusive hydroxylation. nih.gov This strategy demonstrates how geometric constraints within a catalyst-substrate complex can override the intrinsic chemical reactivity of the substrate, enabling unprecedented selectivity. nih.gov

Allylic and Benzylic Oxidation Processes

The oxidation of C-H bonds adjacent to double bonds (allylic) or aromatic rings (benzylic) is a cornerstone transformation for converting simple hydrocarbons into valuable functionalized molecules like enones, aryl ketones, and alcohols. thieme-connect.deresearchgate.net Tert-butyl peroxy reagents are the oxidants of choice for this purpose, typically used in conjunction with transition metal catalysts based on copper, cobalt, rhodium, or selenium. thieme-connect.deresearchgate.nettandfonline.comorgsyn.org

A classic illustration of this chemistry is the Kharasch-Sosnovsky oxidation, where an alkene reacts with tert-butyl peroxybenzoate in the presence of a copper catalyst to yield an allylic benzoate. atamankimya.com This reaction is also effective for oxidizing benzylic positions. researchgate.net Modern variations of this reaction employ a range of catalysts to improve efficiency and selectivity, such as cobalt(II) acetylacetonate or dirhodium(II) caprolactamate with TBHP, which facilitate these oxidations under mild conditions. researchgate.netorgsyn.org

Table 2: Catalyst Systems for Allylic and Benzylic Oxidation using tert-Butyl Peroxy Reagents Data compiled from various sources. thieme-connect.deresearchgate.netatamankimya.com

| Substrate | Reagent | Catalyst | Product |

|---|---|---|---|

| Cyclohexene | tert-Butyl Peroxybenzoate | Copper(I) Bromide | 3-Benzoyloxycyclohexene |

| Ethylbenzene | tert-Butyl Hydroperoxide | Cobalt(II) Acetylacetonate | Acetophenone |

| Tetralin | tert-Butyl Hydroperoxide | Co(acac)₂ | α-Tetralone |

Participation in Complex Radical Cascade Reactions and Rearrangements

The capacity of tert-butyl peroxy compounds to act as clean radical initiators makes them invaluable in the design of complex radical cascade reactions. In these elegant processes, a single radical-generating event triggers a sequence of bond-forming and/or rearrangement steps, enabling the rapid construction of intricate molecular architectures from simple starting materials.

An excellent example is the synthesis of 3-alkylated quinolines mediated by tert-butyl peroxybenzoate (TBPB). rsc.org In this metal-free process, thermal decomposition of TBPB generates a tert-butoxy radical, which abstracts a hydrogen atom from an ether solvent like tetrahydrofuran. The resulting α-oxyalkyl radical then adds to the alkyne of an N-propargylamine, initiating a domino sequence of intramolecular cyclization onto the aniline ring and subsequent aromatization to furnish the substituted quinoline product. This powerful method forges multiple C-C and C-N bonds in a single, efficient operation. rsc.org

Utilization as a Key Intermediate or Reagent in Multi-Step Organic Synthesis

The selective oxidations performed by tert-butyl peroxy reagents are frequently pivotal steps in the multi-step total synthesis of natural products and other complex organic molecules. The ability to introduce oxygen functionality at specific allylic or benzylic positions provides a powerful handle for further molecular elaboration. thieme-connect.de

For instance, the allylic oxidation of a cyclic alkene using selenium dioxide with TBHP is a well-established method for installing a hydroxyl group with high regio- and diastereoselectivity. thieme-connect.de This reaction has been a key step in numerous synthetic campaigns, providing a crucial intermediate for subsequent transformations. The mildness and selectivity of many peroxy-based protocols allow them to be used late in a synthetic route without disturbing other sensitive functional groups. orgsyn.org Likewise, the asymmetric epoxidation of unsaturated ketones produces valuable chiral building blocks for constructing enantiomerically pure bioactive compounds. researchgate.netorganic-chemistry.org

Mechanistic Studies of tert-Butyl Peroxy-Mediated Transformations in Catalyst Development

A deep understanding of reaction mechanisms is crucial for the rational design of new and improved catalysts. For transformations involving tert-butyl peroxy compounds, mechanistic investigations typically probe the initial radical generation step and the precise role of the catalyst. The process often starts with the coordination of the peroxy compound to the metal center, followed by cleavage of the O-O bond.

In many catalytic oxidations using TBHP, the tert-butylperoxy radical (t-BuOO•), rather than the tert-butoxy radical, is the key oxidant. orgsyn.org For example, with the dirhodium(II) caprolactamate catalyst, the initially formed, highly reactive tert-butoxy radical is believed to rapidly abstract a hydrogen atom from the surrounding TBHP solvent. This hydrogen transfer quenches the aggressive tert-butoxy radical and generates the more selective tert-butylperoxy radical, which then carries out the desired oxidation in the main catalytic cycle. orgsyn.org Advanced techniques such as kinetic isotope effect studies and density functional theory (DFT) calculations are employed to elucidate these pathways, identify rate-limiting steps, and explain the origins of selectivity, thereby guiding the development of next-generation catalysts. nih.gov

Advanced Spectroscopic and Computational Characterization in Academic Studies of Tert Butyl Phenoxyperoxyacetate

Sophisticated Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

In situ NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly within the NMR tube. osf.io It allows for the quantitative analysis of complex mixtures over time without the need for sampling or calibration. osf.io For the study of tert-butyl phenoxyperoxyacetate decomposition, ¹H and ¹³C NMR spectroscopy would be particularly informative.

The reaction can be initiated inside the spectrometer by thermal means, and spectra can be acquired at regular intervals. The progression is monitored by observing the decrease in the intensity of NMR signals corresponding to the starting material and the concurrent increase in signals from its decomposition products. The tert-butyl group of the parent molecule provides a distinct and intense singlet in the ¹H NMR spectrum, making it an excellent probe for tracking its consumption. nih.gov

Detailed Research Findings: In a hypothetical in-situ NMR study of the thermal decomposition of tert-butyl phenoxyperoxyacetate in an inert solvent like benzene-d₆, one would expect to observe the disappearance of the characteristic peaks of the starting material. For instance, the singlet corresponding to the nine equivalent protons of the tert-butyl group and the multiplets of the aromatic protons of the phenoxy group would diminish over time. Simultaneously, new peaks corresponding to major decomposition products such as tert-butanol (B103910), phenol (B47542), and acetone (B3395972) would appear and grow in intensity. By integrating these peaks at various time points, detailed kinetic profiles for the decay of the reactant and the formation of products can be constructed.

| Compound | Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl Phenoxyperoxyacetate | -C(CH₃)₃ | ~1.3 | Singlet |

| -OCH₂- | ~4.6 | Singlet | |

| -O-C₆H₅ | ~6.9-7.3 | Multiplet | |

| tert-Butanol (Product) | -C(CH₃)₃ | ~1.28 | Singlet |

| Phenol (Product) | -C₆H₅ | ~6.9-7.4 | Multiplet |

| Acetone (Product) | -C(O)CH₃ | ~2.1 | Singlet |

Table 1: Representative ¹H NMR chemical shifts for tert-butyl phenoxyperoxyacetate and potential decomposition products. Actual shifts may vary based on solvent and experimental conditions.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most definitive method for the detection and characterization of paramagnetic species, including free radicals. nih.gov Given that the decomposition of peroxides like tert-butyl phenoxyperoxyacetate proceeds via radical intermediates, EPR is an indispensable tool for mechanistic elucidation. The primary step in its thermal or photochemical decomposition is the homolytic cleavage of the weak oxygen-oxygen bond, generating a tert-butoxyl radical and a phenoxyacetoxyl radical.

These primary radicals are highly reactive and often have very short lifetimes. Direct detection is challenging and may require specialized techniques like fast-flow systems or low-temperature matrix isolation. nih.govnih.gov A more common and powerful approach is spin trapping. This method involves adding a "spin trap" molecule (e.g., Phenyl-N-tert-butylnitrone, PBN) to the reaction mixture. The spin trap reacts with the transient radicals to form a much more stable and persistent nitroxide radical adduct, which can be readily detected and characterized by EPR. nih.gov The hyperfine splitting pattern of the resulting EPR spectrum provides structural information about the trapped radical, allowing for its identification. nih.gov

Expected Radical Intermediates:

tert-Butoxyl Radical (t-BuO•): Formed from the initial O-O bond cleavage.

Phenoxyacetoxyl Radical (PhOCH₂COO•): Also formed from the initial cleavage. This radical can subsequently undergo decarboxylation to form a phenoxymethyl (B101242) radical (PhOCH₂•).

Methyl Radical (•CH₃): Arises from the β-scission of the tert-butoxyl radical, yielding acetone as a byproduct. nih.gov

The analysis of the EPR spectra of the spin adducts can confirm the presence of these specific radical intermediates, providing direct evidence for the proposed decomposition mechanism.

Advanced mass spectrometry (MS) techniques, particularly those employing soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are crucial for identifying the array of products and stable intermediates formed during the decomposition of tert-butyl phenoxyperoxyacetate. These methods allow for the analysis of complex reaction mixtures with minimal sample preparation and can detect molecules across a wide range of polarities and molecular weights.

By coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS), the components of the reaction mixture can be separated before detection, providing a clear picture of the product distribution. Tandem mass spectrometry (MS/MS) further aids in structural elucidation. In an MS/MS experiment, a specific ion of interest (e.g., a potential intermediate or product) is selected, fragmented, and its fragment ions are analyzed. This fragmentation pattern serves as a structural fingerprint, helping to confirm the identity of the compound. For instance, the molecular ion of an unexpected product could be fragmented to reveal characteristic losses corresponding to phenoxy or tert-butyl groups, thereby confirming its structure.

Computational Chemistry and Theoretical Investigations of tert-Butyl Phenoxyperoxyacetate

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties and reaction dynamics that are often inaccessible by experiment alone.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for studying the electronic structure of molecules. escholarship.orgarxiv.org For tert-butyl phenoxyperoxyacetate, DFT calculations are invaluable for understanding its intrinsic reactivity.

Key Applications of DFT:

Geometric and Electronic Structure: DFT can be used to calculate the optimized ground-state geometry of the molecule. Analysis of the electron density distribution and electrostatic potential can reveal the most electron-rich and electron-poor regions, highlighting sites susceptible to chemical attack.

Bond Dissociation Energy (BDE): A critical parameter for a peroxide is the BDE of the O-O bond. DFT calculations can provide a reliable estimate of the energy required to homolytically cleave this bond. A lower BDE indicates greater thermal lability, which is consistent with its function as a radical initiator.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For a peroxide, the LUMO is typically centered on the antibonding σ* orbital of the O-O bond. The energy of this orbital can be correlated with the ease of reductive cleavage.

Vibrational Analysis: DFT can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net Comparing these calculated spectra with experimental data can help to confirm the structure of the compound and assign specific vibrational modes.

| Calculated Parameter | Significance for Reactivity |

| O-O Bond Dissociation Energy | Predicts thermal stability and ease of radical formation. |

| HOMO-LUMO Energy Gap | Indicates electronic stability and susceptibility to electronic excitation. |

| Partial Atomic Charges | Identifies electrophilic and nucleophilic sites within the molecule. |

| O-O Bond Length | A longer bond suggests weakness and a lower dissociation energy. |

Table 2: Key molecular parameters of tert-butyl phenoxyperoxyacetate that can be investigated using DFT and their significance.

While DFT provides a static picture of the molecule's properties, molecular dynamics (MD) simulations can be used to model the time-evolution of the system, providing a dynamic view of the decomposition process. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions and chemical reactions as they occur on a femtosecond timescale.

In the context of tert-butyl phenoxyperoxyacetate decomposition, MD simulations can be used to:

Model the Decomposition Trajectory: By starting with a thermally or electronically excited molecule, MD can trace the atomic motions leading to the cleavage of the O-O bond and the subsequent reactions of the resulting radicals.

Investigate Solvent Effects: The solvent can play a crucial role in the decomposition by forming a "solvent cage" around the newly formed radicals. MD simulations can explicitly model the surrounding solvent molecules and investigate how this cage affects the probability of the primary radicals recombining versus diffusing apart to react with other species. This is critical for understanding how the reaction environment influences the final product distribution.

Simulate Radical Diffusion and Secondary Reactions: Following the initial decomposition, MD can track the diffusion of the highly reactive radical intermediates through the solvent and model their subsequent encounters and reactions, such as hydrogen abstraction from the solvent or β-scission.

Through the synergistic application of these advanced spectroscopic and computational methods, a comprehensive, multi-faceted understanding of the chemical nature and reactivity of tert-butyl phenoxyperoxyacetate can be achieved.

Prediction of Radical Reactivity and Stability through Quantum Chemical Models

Quantum chemical models are powerful theoretical frameworks that allow for the in-depth study of molecular structures, reaction mechanisms, and energetics. For a molecule like tert-butyl phenoxyperoxyacetate, these models are particularly insightful for predicting the stability of the parent molecule and the reactivity of the radicals formed upon its decomposition. The primary thermal decomposition pathway for tert-butyl peresters involves the homolytic cleavage of the oxygen-oxygen bond, generating a carboxyl radical and a tert-butoxy (B1229062) radical.

R-C(O)O-O-C(CH₃)₃ → R-C(O)O• + •O-C(CH₃)₃

Academic studies on analogous tert-butyl peroxycarboxylates, such as tert-butyl phenylperoxyacetate, provide a valuable framework for understanding the factors influencing the reactivity of tert-butyl phenoxyperoxyacetate. Research has shown that the rate of thermal decomposition of tert-butyl peresters is highly dependent on the stability of the radical formed after decarboxylation.

Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP with appropriate basis sets (e.g., 6-31G*), can be used to calculate the bond dissociation energies (BDEs) of the O-O bond. A lower BDE suggests a less stable peroxide and a faster rate of decomposition. Furthermore, these models can elucidate the electronic effects of the phenoxy group on the stability of the adjacent carboxyl radical. The electron-donating or withdrawing nature of the phenoxy substituent can influence the spin density distribution in the radical, thereby affecting its stability and subsequent reactivity.

The stability of the resulting phenoxymethyl radical, formed after potential decarboxylation, can also be assessed. Quantum chemical calculations can provide insights into the geometry, spin distribution, and hyperfine coupling constants of this radical, which are crucial parameters for its spectroscopic identification and for understanding its subsequent reactions.

Table 1: Calculated Bond Dissociation Energies (BDEs) and Decomposition Rates for a Series of tert-Butyl Peroxyesters (Hypothetical Data)

| Peroxyester | Substituent (R) | O-O Bond Dissociation Energy (kcal/mol) | Relative Decomposition Rate (k_rel) at 80°C |

| tert-Butyl peroxyacetate | CH₃ | 38.5 | 1.0 |

| tert-Butyl phenylperoxyacetate | C₆H₅ | 36.2 | 25.6 |

| tert-Butyl phenoxyperoxyacetate | C₆H₅O | 35.8 | 35.2 |

| tert-Butyl (p-nitrophenoxy)peroxyacetate | p-NO₂C₆H₄O | 34.9 | 78.9 |

| tert-Butyl (p-methoxyphenoxy)peroxyacetate | p-CH₃OC₆H₄O | 36.1 | 28.5 |

Note: This table presents hypothetical data for illustrative purposes, based on established trends in perester reactivity.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Peroxyacetate Series

Quantitative Structure-Reactivity Relationship (QSAR) studies represent a powerful approach to systematically correlate the structural features of a series of compounds with their chemical reactivity. For a series of substituted tert-butyl phenoxyperoxyacetates, QSAR models can be developed to predict their decomposition rates or other reactivity parameters based on a set of calculated molecular descriptors.

The fundamental principle of QSAR is that the biological activity or chemical reactivity of a series of congeners is a function of their physicochemical properties. In the context of peroxyacetate reactivity, these properties can be categorized as electronic, steric, and hydrophobic.

Development of a QSAR Model:

Data Set Selection: A series of substituted tert-butyl phenoxyperoxyacetates would be synthesized, and their decomposition rates (log k) would be experimentally determined under standardized conditions.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Hammett constants (σ), calculated dipole moments, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and atomic charges. These descriptors account for the influence of substituents on the electronic environment of the peroxide bond.

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), and van der Waals volumes. These describe the bulkiness of the substituents and their potential to sterically influence the decomposition transition state.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP). This is particularly relevant if the decomposition is studied in a biphasic system or if solvent effects are significant.

Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR) or more advanced techniques like Genetic Algorithm-Partial Least Squares (GA-PLS) are employed to build a mathematical model that correlates the experimental reactivity with the calculated descriptors.

An example of a hypothetical MLR equation for a series of substituted tert-butyl phenoxyperoxyacetates might look like:

log k = c₀ + c₁σ + c₂Es + c₃logP

The quality and predictive power of the QSAR model are assessed through rigorous internal and external validation techniques, including cross-validation (leave-one-out or leave-n-out) and prediction of the reactivity of a set of compounds not used in the model generation.

Table 2: Hypothetical Data for a QSAR Study of Substituted tert-Butyl Phenoxyperoxyacetates

| Substituent | Experimental log k | Hammett Constant (σ) | Taft Steric Parameter (Es) | logP |

| H | -4.50 | 0.00 | 0.00 | 2.1 |

| p-NO₂ | -3.85 | 0.78 | -0.51 | 2.0 |

| p-Cl | -4.20 | 0.23 | -0.97 | 2.8 |

| p-CH₃ | -4.75 | -0.17 | -1.24 | 2.6 |

| p-OCH₃ | -4.90 | -0.27 | -0.55 | 2.2 |

Note: This table contains hypothetical data to illustrate the components of a QSAR study.

Successful QSAR models for a peroxyacetate series would not only allow for the prediction of reactivity for untested compounds but also provide mechanistic insights by identifying the key structural features that govern the decomposition process.

Future Research Directions and Emerging Academic Applications of Tert Butyl Phenoxyperoxyacetate

Development of Green and Sustainable Synthetic Methodologies for Peroxyacetates

The traditional synthesis of peroxyacetates often involves methods that are not aligned with the principles of green chemistry. mdpi.com Future research is increasingly focused on developing more environmentally benign and sustainable routes to these valuable compounds. Key objectives in this area include the prevention of waste, the design of less toxic chemical syntheses, and the use of renewable resources and safer solvents. mdpi.com

One promising avenue is the development of catalyst-free, photoinduced processes in aqueous media. nih.gov For instance, the use of visible light to induce the decomposition of hydroperoxides like tert-butyl hydroperoxide (TBHP) presents a greener pathway for various organic transformations. nih.gov This approach avoids the need for metal catalysts, which can be toxic and difficult to remove from the final product. nih.gov

Another area of active research is the use of biocatalysis and ecocatalysts. cnr.itresearchgate.net Enzymes and catalysts derived from natural sources, such as those from Mn-rich water lettuce, are being explored for their potential in mediating the synthesis of complex organic molecules under mild conditions. researchgate.net These biocatalysts offer the advantages of high selectivity and the use of non-hazardous reagents. researchgate.net The principles of a circular economy are also being applied, where waste biomass can be used as a starting material for producing biobased initiators. cnr.it

Table 1: Comparison of Synthetic Methodologies for Peroxyacetates

| Methodology | Advantages | Disadvantages | Key Research Focus |

| Traditional Synthesis | High yields for specific compounds. researchgate.net | Often requires harsh conditions, toxic reagents, and generates significant waste. researchgate.netnih.gov | Improving efficiency and reducing environmental impact. |

| Green Chemistry Approaches | Use of safer solvents, renewable materials, and waste prevention. mdpi.com | May have lower yields initially and require significant process optimization. nih.gov | Development of new ecocatalysts and photoinduced reactions. nih.govresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable resources. cnr.itresearchgate.net | Enzyme stability and cost can be limiting factors. | Discovery and engineering of novel enzymes for peroxyacetate synthesis. |

Exploration of Novel Polymer Architectures and Macromolecular Engineering

tert-Butyl phenoxyperoxyacetate and similar peroxides are valuable as radical initiators in polymerization. atomfair.comatomfair.com Future research in this area is directed towards creating novel polymer architectures with precisely controlled properties. This includes the synthesis of block, brush, and star polymers through living copolymerization techniques. mdpi.com

The ability to control the molecular weight, composition, and architecture of polymers is crucial for developing advanced materials for a wide range of applications, from drug delivery to electronics. mdpi.com Hybrid copolymerization of different monomer types, such as cyclic and vinyl monomers, is a particularly challenging but promising area of research. mdpi.com This approach can lead to the creation of statistical copolymers with unique properties that cannot be achieved with conventional polymerization methods. mdpi.com

Integration of tert-Butyl Phenoxyperoxyacetate into Hybrid Catalytic and Biocatalytic Systems

The integration of peroxyacetates into hybrid catalytic systems is an emerging field with significant potential. These systems combine the advantages of different types of catalysis, such as homogeneous, heterogeneous, and biocatalysis, to achieve enhanced reactivity and selectivity. researchgate.net

For example, a hybrid system might involve the use of a biocatalyst to generate a reactive intermediate, which is then further transformed by a chemical catalyst. researchgate.net This approach can lead to more efficient and sustainable processes for the synthesis of complex molecules. researchgate.net The use of ecocatalysts, derived from phytoremediation processes, in combination with traditional chemical catalysts is another area of interest. researchgate.netnih.gov These hybrid systems could offer new routes to valuable chemicals from renewable feedstocks. researchgate.net

Advanced Mechanistic Investigations Utilizing State-of-the-Art Analytical Probes

A deeper understanding of the reaction mechanisms of peroxyacetates is crucial for optimizing their applications and developing new ones. Future research will increasingly rely on state-of-the-art analytical probes to investigate the transient intermediates and complex reaction pathways involved in peroxyacetate chemistry.

The development of highly sensitive fluorescent probes, for instance, allows for the real-time detection of reactive oxygen species like hydrogen peroxide in biological systems. nih.gov Similar probe technologies can be adapted to study the decomposition of peroxyacetates and the subsequent reactions of the generated radicals. This can provide valuable insights into the kinetics and mechanisms of these processes, enabling better control over reaction outcomes. nih.gov

Theoretical Advancements in Predicting Peroxyacetate Reactivity and Selectivity

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the reactivity and selectivity of chemical reactions. nih.gov In the context of peroxyacetates, theoretical calculations can be used to understand the factors that govern their decomposition rates and the selectivity of their reactions with different substrates. nih.govresearchgate.net

Density functional theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. nih.gov By calculating parameters such as the condensed Fukui function, researchers can predict the most likely sites for electrophilic or nucleophilic attack on a molecule. nih.gov This information is invaluable for designing more efficient and selective reactions. nih.govnih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the reactivity of a wide range of compounds with peroxyacetates, accelerating the discovery of new applications. nih.gov

Table 2: Theoretical Parameters for Predicting Reactivity

| Theoretical Parameter | Description | Application in Peroxyacetate Chemistry |

| Condensed Fukui Function (CFF) | Describes the propensity of a specific atomic site in a molecule to accept or donate electrons. nih.gov | Predicts the regioselectivity of peroxyacetate attacks on substrates. nih.gov |

| Electron-Donating/Withdrawing Groups | Substituents on a molecule that can increase or decrease its electron density. nih.gov | Correlates with the reaction rates of compounds with peroxyacetates. researchgate.net |

| Molecular Orbital Theory | Describes the behavior of electrons in molecules. nih.gov | Helps to understand the electrophilic nature of peroxyacetates. nih.gov |

Q & A

Q. What are the established protocols for synthesizing tert-butyl phenoxyperoxyacetate with high purity and yield?

The synthesis typically involves reacting tert-butyl hydroperoxide with acyl chlorides or acid derivatives under controlled conditions. For example, tert-butyl peracetate analogs are prepared via nucleophilic substitution, yielding ~70% purity when using methods like those described for cumyl peracetate . Key steps include double distillation to remove impurities and employing anhydrous solvents (e.g., dichloromethane) to minimize side reactions. Purity (>95%) is verified using HPLC and H NMR .

Q. What safety protocols are essential for handling tert-butyl phenoxyperoxyacetate in laboratory settings?

- PPE : Use NIOSH/CEN-certified respirators (e.g., P95 for particulates, OV/AG/P99 for organic vapors) and chemically resistant gloves (e.g., nitrile) .

- Storage : Keep in airtight containers at low temperatures (-20°C), away from oxidizers, strong acids/bases, and ignition sources .

- Spill Management : Avoid dust generation; use non-sparking tools to collect material and dispose via approved hazardous waste channels .

Q. Which analytical techniques are recommended for characterizing tert-butyl phenoxyperoxyacetate and its intermediates?

- Structural Elucidation : H/C NMR for functional group analysis, IR spectroscopy for carbonyl/peroxide bond identification, and mass spectrometry for molecular weight confirmation .

- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers mitigate impurities like tert-butyl hydroperoxide during synthesis?

Contaminants (~15% in some routes) arise from incomplete purification or side reactions. Strategies include:

- Chromatographic Purification : Silica gel column chromatography with hexane/ethyl acetate gradients .

- Alternative Routes : Use Dabco salts to stabilize intermediates, reducing hydroperoxide formation .

- Process Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and impurity levels .

Q. What experimental approaches resolve contradictions in stability data under varying environmental conditions?

Q. How does the tert-butyl group influence the compound’s reactivity in comparison to analogs (e.g., ethyl or methyl derivatives)?

The bulky tert-butyl group enhances steric hindrance, reducing nucleophilic attack on the peroxy bond. This increases thermal stability but may slow reaction kinetics in nucleophilic substitutions. Comparative studies with ethyl analogs show 20–30% lower reactivity in SN2 reactions, as evidenced by kinetic NMR experiments .

Q. What strategies optimize reaction conditions for synthesizing tert-butyl phenoxyperoxyacetate derivatives with electron-withdrawing substituents?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility of aromatic intermediates .

- Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent peroxide decomposition .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

Q. How can computational tools aid in predicting synthetic pathways for novel tert-butyl phenoxyperoxyacetate derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage retrosynthetic algorithms to propose feasible routes. For example, machine learning models prioritize routes with minimal steps and high atom economy, validated by DFT calculations for transition-state energetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.